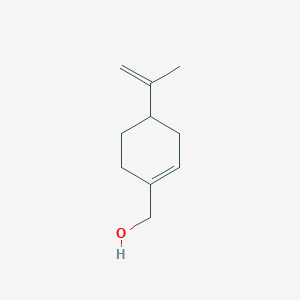

Alcohol Perilílico

Descripción general

Descripción

- Se puede encontrar en los aceites esenciales de diversas plantas, incluyendo lavanda, limoncillo, salvia y menta .

- El alcohol perílico tiene aplicaciones en la manufactura, productos para el hogar y medicina.

Alcohol perílico: ) se deriva de la vía del mevalonato en las plantas.

Aplicaciones Científicas De Investigación

Actividad Antitumoral: Estudios de laboratorio y animales sugieren que el alcohol perílico exhibe efectos antitumorales.

Efectos In Vitro: Disminuye la producción de factores de crecimiento proangiogénicos como VEGF e interleucina-8 (IL-8).

Uso Clínico: Uso de investigación en quimioprevención y terapia contra el cáncer.

Métodos De Preparación

Rutas Sintéticas: El alcohol perílico se sintetiza a partir de su precursor, , que también se encuentra naturalmente. El limoneno se forma a partir del pirofosfato de geranilo en la vía del mevalonato.

Condiciones de Reacción: La conversión de limoneno a alcohol perílico implica la hidroxilación por enzimas pertenecientes a la superfamilia del citocromo P450.

Producción Industrial: Si bien se puede extraer de fuentes naturales, los métodos de producción industrial pueden implicar síntesis química o fermentación microbiana.

Análisis De Reacciones Químicas

Reacciones: El alcohol perílico puede experimentar diversas reacciones, incluyendo oxidación, reducción y sustitución.

Reactivos Comunes: Los reactivos específicos dependen del tipo de reacción. Por ejemplo, la oxidación puede implicar perácidos, mientras que la reducción podría utilizar hidruros metálicos.

Productos Principales: Los productos formados dependen de las condiciones de reacción. Por ejemplo, la oxidación podría producir perillaldehído o ácido perílico.

Mecanismo De Acción

Inducción de Apoptosis: El alcohol perílico induce apoptosis (muerte celular) en las células tumorales sin afectar las células normales.

Dianas Moleculares: Es probable que se dirija a vías específicas involucradas en el crecimiento y supervivencia tumoral.

Comparación Con Compuestos Similares

Singularidad: Las propiedades únicas del alcohol perílico radican en su origen natural, efectos antitumorales e interacciones moleculares específicas.

Compuestos Similares: Si bien el alcohol perílico se destaca, los compuestos relacionados incluyen limoneno (su precursor) y perillaldehído.

Propiedades

IUPAC Name |

(4-prop-1-en-2-ylcyclohexen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTYTMIUWGWIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052180 | |

| Record name | 4-Isopropenylcyclohex-1-en-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to pale-yellow, dense, oily liquid; characteristic odour similar to linalool and terpineol | |

| Record name | Perillyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Mentha-1,8-dien-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/907/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in alcohols and oils, Miscible at room temperature (in ethanol) | |

| Record name | p-Mentha-1,8-dien-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/907/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.956-0.963 | |

| Record name | p-Mentha-1,8-dien-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/907/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

536-59-4 | |

| Record name | Perillyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perillyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexene-1-methanol, 4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropenylcyclohex-1-en-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropenylcyclohex-1-en-1-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERILLYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/319R5C7293 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perillyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244 °C | |

| Record name | Perillyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

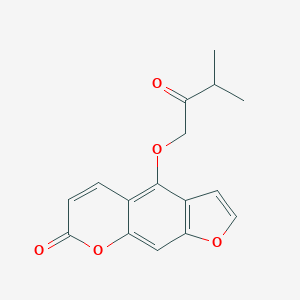

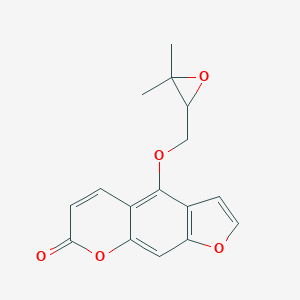

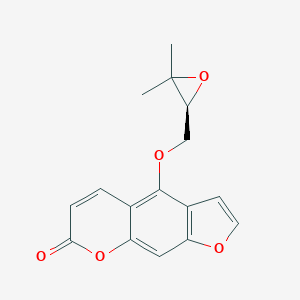

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

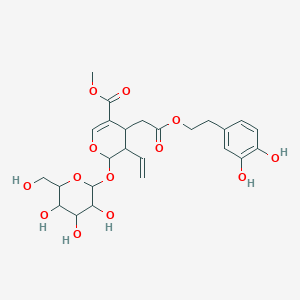

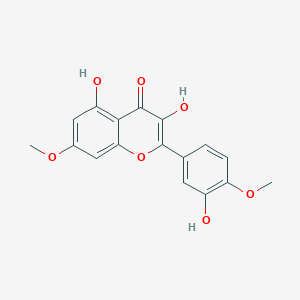

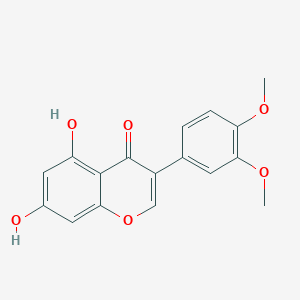

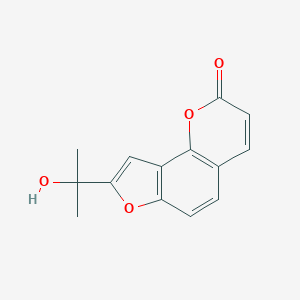

Feasible Synthetic Routes

Q1: What is perillyl alcohol and what are its potential medical applications?

A1: Perillyl alcohol is a naturally occurring monoterpene found in various plants, including lavender, cherries, and mint. It has garnered significant interest in the field of medicine, particularly for its potential anticancer properties. []

Q2: How does perillyl alcohol exert its anticancer effects?

A2: While the exact mechanisms are still under investigation, perillyl alcohol appears to target multiple cellular pathways involved in cancer development and progression.

Q3: Is the anticancer activity of perillyl alcohol specific to certain types of cancer cells?

A3: Studies show that perillyl alcohol exhibits differential sensitivity towards various cancer cell types. For example, it demonstrates greater efficacy against pancreatic adenocarcinoma cells compared to non-malignant pancreatic ductal cells. [] This selective action might be attributed to the preferential stimulation of Bak-induced apoptosis in malignant cells. []

Q4: Does perillyl alcohol affect the activity of H-Ras and K-Ras differently?

A4: Interestingly, research indicates that perillyl alcohol preferentially inhibits the farnesylation of H-Ras over K-Ras in pancreatic cells. [] While it effectively reduces H-Ras farnesylation and downstream MAP kinase phosphorylation, it does not significantly impact K-Ras farnesylation or its associated signaling. []

Q5: What is the molecular formula and weight of perillyl alcohol?

A5: The molecular formula of perillyl alcohol is C10H16O, and its molecular weight is 152.23 g/mol.

Q6: What spectroscopic data are available to characterize perillyl alcohol?

A6: Several spectroscopic techniques have been employed to characterize perillyl alcohol, including 1H-NMR and MS spectroscopy. [] These techniques provide information about the compound's structure and purity.

Q7: Are there studies on the stability of perillyl alcohol in different formulations?

A7: Yes, research has been conducted to evaluate the stability of perillyl alcohol in various formulations. For example, a study investigating its incorporation into poly(lactide-co-glycolide) nanoparticles found that the drug remained stable during the nanoparticle production process. []

Q8: What are the pharmacokinetic properties of perillyl alcohol?

A8: Pharmacokinetic studies in rats have shown that perillyl alcohol administered intravenously is rapidly metabolized, with perillic acid identified as a major circulating metabolite. [] Further research is necessary to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of perillyl alcohol in humans.

Q9: What are the limitations of perillyl alcohol's bioavailability and what strategies are being explored to improve its delivery?

A9: Perillyl alcohol's therapeutic efficacy can be limited by its poor bioavailability. To address this challenge, researchers are exploring various drug delivery strategies, including:

Q10: What about perillyl alcohol's metabolism?

A10: In rats, perillyl alcohol is metabolized to perillic acid via perillaldehyde as an intermediate. [] The glucuronic acid conjugate of perillic acid has been identified as the predominant metabolite in both urine and bile. []

Q11: Does the formulation of perillyl alcohol affect its toxicity?

A12: The formulation of perillyl alcohol may influence its toxicity profile. For instance, the soybean oil base used in some oral formulations might contribute to gastrointestinal side effects. []

Q12: What in vitro and in vivo models have been used to study the anticancer activity of perillyl alcohol?

A12: Various in vitro and in vivo models have been employed to investigate the anticancer activity of perillyl alcohol:

Q13: What analytical methods are used to detect and quantify perillyl alcohol?

A15: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV-Vis detectors, is commonly used to quantify perillyl alcohol in biological samples and pharmaceutical formulations. [, , ] Gas chromatography (GC) has also been employed for the analysis of perillyl alcohol in plant extracts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)